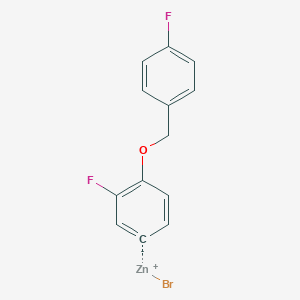![molecular formula C8H4Br2SZn B14884804 (3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
(3-BromobenZo[b]thiophen-2-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (3-Bromobenzo[b]thiophen-2-yl)zinc bromide typically involves the reaction of 3-bromobenzo[b]thiophene with zinc in the presence of a halogenating agent. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The process can be summarized as follows:
Starting Materials: 3-bromobenzo[b]thiophene, zinc powder, and a halogenating agent (e.g., bromine).
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., under nitrogen or argon) to avoid moisture and oxygen. The solvent used is typically tetrahydrofuran (THF) due to its ability to stabilize organozinc compounds.
Procedure: The 3-bromobenzo[b]thiophene is dissolved in THF, and zinc powder is added. The mixture is stirred, and the halogenating agent is slowly added to initiate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Scaling Up: Using larger reactors and quantities of reagents.
Automation: Employing automated systems to control the addition of reagents and maintain reaction conditions.
Purification: Utilizing techniques such as distillation or crystallization to purify the final product.
化学反应分析
Types of Reactions
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.
Conditions: Reactions are typically carried out under inert atmospheres and at elevated temperatures to ensure high yields.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, coupling with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
科学研究应用
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of advanced materials and fine chemicals.
作用机制
The mechanism by which (3-Bromobenzo[b]thiophen-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with transition metal catalysts (e.g., palladium or nickel), leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: The transfer of the organozinc moiety to a transition metal catalyst.
Reductive Elimination: The formation of the final product through the reductive elimination of the transition metal complex.
相似化合物的比较
Similar Compounds
(3-Iodobenzo[b]thiophen-2-yl)zinc iodide: Similar in structure but uses iodine instead of bromine.
(3-Chlorobenzo[b]thiophen-2-yl)zinc chloride: Uses chlorine instead of bromine.
(3-Fluorobenzo[b]thiophen-2-yl)zinc fluoride: Uses fluorine instead of bromine.
Uniqueness
(3-Bromobenzo[b]thiophen-2-yl)zinc bromide is unique due to its specific reactivity and stability in THF. The presence of bromine provides a balance between reactivity and selectivity, making it a versatile reagent in organic synthesis.
属性
分子式 |
C8H4Br2SZn |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
3-bromo-2H-1-benzothiophen-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C8H4BrS.BrH.Zn/c9-7-5-10-8-4-2-1-3-6(7)8;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
YUSQHVYXNLJWNL-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C(=[C-]S2)Br.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)


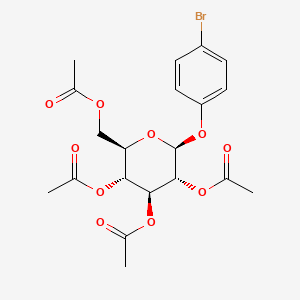
![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
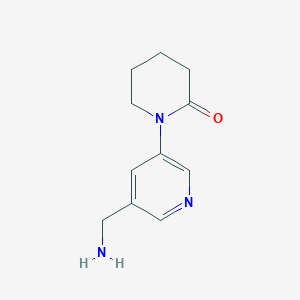

![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)

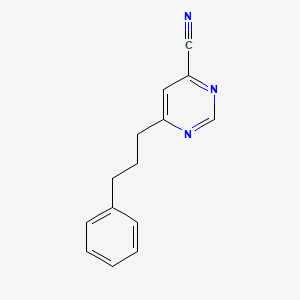
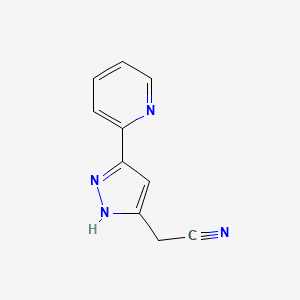
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
